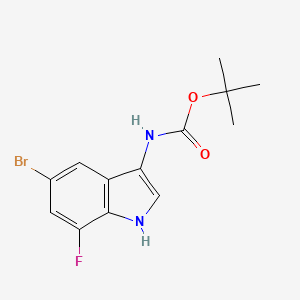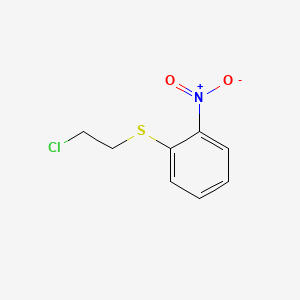
Sulfide, 2-chloroethyl o-nitrophenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, 2-chloroethyl o-nitrophenyl: is an organic compound with the molecular formula C8H8ClNO2S . It consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulfide, 2-chloroethyl o-nitrophenyl typically involves the reaction of 2-chloroethanol with o-nitrophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sulfide, 2-chloroethyl o-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sulfide, 2-chloroethyl o-nitrophenyl is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of Sulfide, 2-chloroethyl o-nitrophenyl involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the inhibition of enzyme activity or modification of protein function .
Comparación Con Compuestos Similares
- 2-Chloroethyl 4-nitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
- 4-Nitrophenyl trichloromethyl sulfide
Comparison: Sulfide, 2-chloroethyl o-nitrophenyl is unique due to its specific substitution pattern and the presence of both chloroethyl and nitrophenyl groups.
Propiedades
Número CAS |
62047-27-2 |
|---|---|
Fórmula molecular |
C8H8ClNO2S |
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
1-(2-chloroethylsulfanyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 |
Clave InChI |
NDGBEMZDTZFYFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


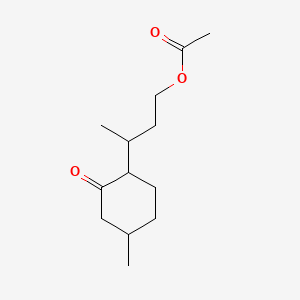
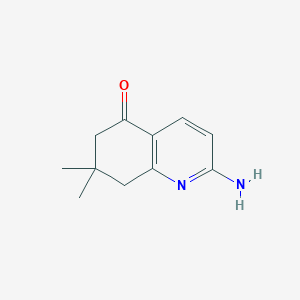

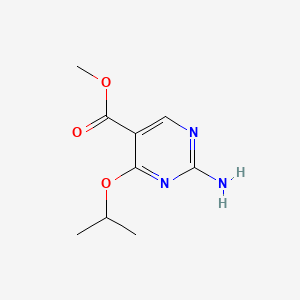
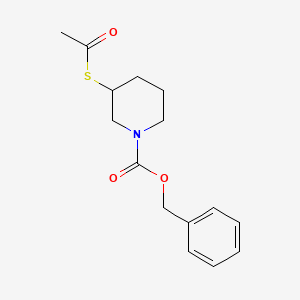
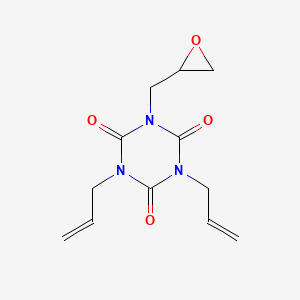

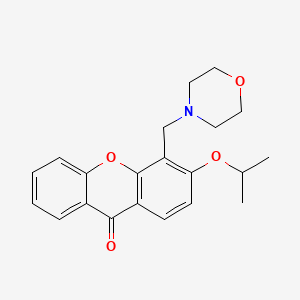

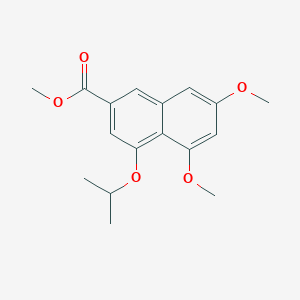
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)

